(4-ethynylpyridin-2-yl)methanol
Description
(4-Ethynylpyridin-2-yl)methanol is a pyridine derivative featuring an ethynyl group (-C≡CH) at the 4-position and a hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring. The ethynyl group imparts unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxymethyl group enhances solubility in polar solvents and facilitates coordination chemistry. This compound has been characterized via ¹H and ¹³C NMR spectroscopy (Figures S11 and S12 in Supporting Information) , confirming its structural identity.
Properties
IUPAC Name |
(4-ethynylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-3-4-9-8(5-7)6-10/h1,3-5,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZCUDKCHSLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethynylpyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-ethynylpyridine with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the reduction of 4-ethynylpyridine-2-carboxaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method also provides a straightforward route to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-ethynylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: (4-ethynylpyridin-2-yl)carboxaldehyde or (4-ethynylpyridin-2-yl)carboxylic acid.
Reduction: (4-ethylpyridin-2-yl)methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(4-ethynylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4-ethynylpyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Pyridine Methanol Derivatives
The following table compares (4-ethynylpyridin-2-yl)methanol with structurally analogous pyridine derivatives, focusing on substituent effects, molecular properties, and applications:
Key Analysis of Substituent Effects
Electronic Effects :
- Ethynyl Group : The sp-hybridized carbon in the ethynyl group withdraws electron density via induction, activating the pyridine ring for electrophilic substitution at specific positions. This property is distinct from the nitro group, which strongly deactivates the ring .
- Methoxy Group : Electron-donating via resonance, increasing electron density on the pyridine ring and enhancing solubility in polar aprotic solvents .
Solubility: Methanol-containing derivatives (e.g., this compound) exhibit moderate solubility in methanol and ethanol, as inferred from synthesis protocols using these solvents . Nitro derivatives may exhibit lower solubility due to polar but bulky substituents .
Reactivity: The ethynyl group enables click chemistry, a feature absent in nitro- or methoxy-substituted analogs . Chlorinated derivatives (e.g., (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol) may undergo nucleophilic substitution reactions .
Research Findings
- Synthetic Utility: this compound’s ethynyl group allows modular functionalization, as seen in coordination chemistry for constructing metal-organic frameworks (MOFs) .
- Contrast with Nitro Derivatives : While nitro groups are typically used for directing electrophilic substitutions, the ethynyl group offers orthogonal reactivity for cross-coupling or cycloaddition reactions .
- Comparative Stability: Methanol-preserved compounds (e.g., in soil samples) show variable stability, with volatile compounds prone to losses during storage . This suggests this compound’s stability may depend on substituent-driven hydrophobicity.
Biological Activity
(4-ethynylpyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇N, with a molecular weight of approximately 135.16 g/mol. The compound features a pyridine ring substituted with an ethynyl group at the 4-position and a hydroxymethyl group at the 2-position, which contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites on these targets, influencing their activity. Furthermore, the ethynyl group may facilitate interactions that modulate cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, indicating possible applications in oxidative stress-related conditions.
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes, which may be beneficial in treating diseases where enzyme overactivity is a factor.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits specific enzymes related to inflammation |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Oxidative Stress Model : In vitro studies using cell lines exposed to oxidative stress demonstrated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), highlighting its antioxidant capabilities.
- Enzyme Interaction Study : A recent investigation assessed the inhibitory effects of this compound on cyclooxygenase enzymes involved in inflammatory processes. The findings revealed that the compound significantly reduced enzyme activity, suggesting therapeutic implications for inflammatory diseases.
Future Directions
Further research is essential to fully understand the pharmacokinetics and mechanisms underlying the biological activities of this compound. Investigations into its safety profile, bioavailability, and potential side effects will be critical for its development as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
